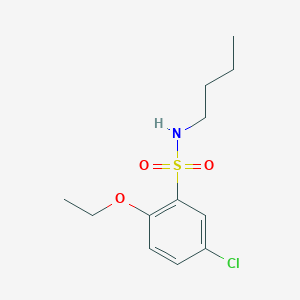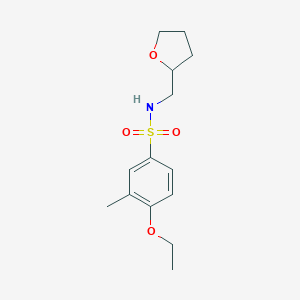
N-butyl-5-chloro-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. BCE is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Wirkmechanismus
N-butyl-5-chloro-2-ethoxybenzenesulfonamide exerts its antibacterial and antifungal properties by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential vitamin for the growth and survival of bacteria and fungi. N-butyl-5-chloro-2-ethoxybenzenesulfonamide inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This leads to the depletion of folic acid in bacteria and fungi, ultimately resulting in their death.
Biochemical and Physiological Effects
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit low toxicity in animal studies. It has been tested in various animal models, including mice, rats, and rabbits, and has shown no significant adverse effects. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been shown to be metabolized and eliminated from the body quickly, making it a safe candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its low toxicity, making it a safe candidate for lab experiments. N-butyl-5-chloro-2-ethoxybenzenesulfonamide is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its limited solubility in nonpolar solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-butyl-5-chloro-2-ethoxybenzenesulfonamide. One direction is to further investigate its potential use in cancer therapy. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential use as a herbicide. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inhibiting the growth of weeds, and further research could lead to the development of new herbicides. Additionally, further research could be conducted on its potential use in environmental science, particularly in the removal of heavy metals from water.
Synthesemethoden
N-butyl-5-chloro-2-ethoxybenzenesulfonamide can be synthesized through a multistep reaction process. The first step involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base such as sodium hydroxide. This results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit antibacterial and antifungal properties. It has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds and has been tested on crops such as maize, soybean, and cotton. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in environmental science. It has been shown to be an effective adsorbent for the removal of heavy metals from water.
Eigenschaften
Produktname |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C12H18ClNO3S |
Molekulargewicht |
291.79 g/mol |
IUPAC-Name |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-5-8-14-18(15,16)12-9-10(13)6-7-11(12)17-4-2/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
NBVDAFVHTWPFTD-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)


![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)



![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
